![molecular formula C23H20O B025436 6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one CAS No. 108395-69-3](/img/structure/B25436.png)
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as HBC and is a bicyclic ketone derivative of naphthalene. HBC is a versatile compound that can be synthesized through various methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of HBC is not fully understood, but it is believed to act by inhibiting enzymes involved in various metabolic pathways. HBC has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. HBC has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins.
Efectos Bioquímicos Y Fisiológicos
HBC has been found to exhibit various biochemical and physiological effects. HBC has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells. HBC has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HBC has also been found to exhibit antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HBC has several advantages for lab experiments. HBC is a stable compound that can be easily synthesized and purified. HBC is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, HBC also has certain limitations for lab experiments. HBC has low solubility in water, which can limit its use in certain applications. HBC also has limited bioavailability, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of HBC in scientific research. One potential direction is the development of HBC derivatives with improved bioavailability and pharmacokinetic properties. Another direction is the use of HBC in combination with other compounds to enhance its effectiveness in the treatment of various diseases. HBC can also be used as a tool compound for the study of various metabolic pathways and enzymes involved in disease processes.
Métodos De Síntesis
HBC can be synthesized through different methods, including the Friedel-Crafts acylation reaction, which involves the reaction of naphthalene with cyclohexanone in the presence of a Lewis acid catalyst. Another method involves the reaction of naphthalene with cyclohexanone under basic conditions, followed by the reduction of the intermediate product with sodium borohydride.
Aplicaciones Científicas De Investigación
HBC has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where HBC has been identified as a potential lead compound for the development of drugs for the treatment of various diseases. HBC has been found to exhibit anticancer, antifungal, and antibacterial properties.
Propiedades
Número CAS |
108395-69-3 |
|---|---|
Nombre del producto |
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one |
Fórmula molecular |
C23H20O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
pentacyclo[12.8.1.03,12.05,10.016,21]tricosa-3,5,7,9,11,16,18,20-octaen-23-one |
InChI |
InChI=1S/C23H20O/c24-23-21-11-17-7-3-4-8-18(17)12-22(23)14-20-10-16-6-2-1-5-15(16)9-19(20)13-21/h1-10,21-22H,11-14H2 |
Clave InChI |
MWOVBEVAEJDHFU-UHFFFAOYSA-N |
SMILES |
C1C2CC3=CC4=CC=CC=C4C=C3CC(C2=O)CC5=CC=CC=C51 |
SMILES canónico |
C1C2CC3=CC4=CC=CC=C4C=C3CC(C2=O)CC5=CC=CC=C51 |
Sinónimos |
6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





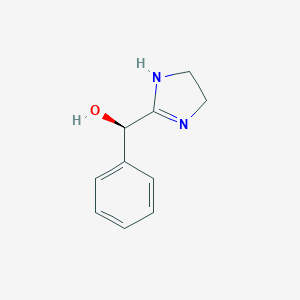
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
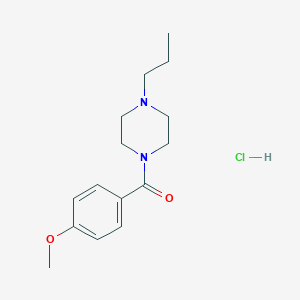
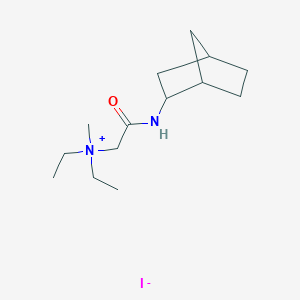
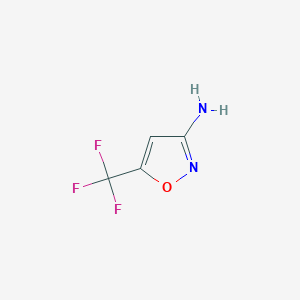

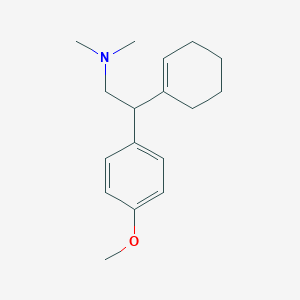
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
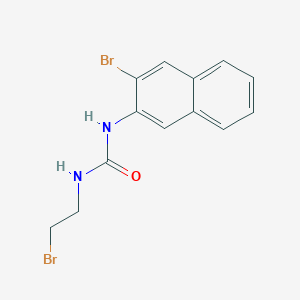
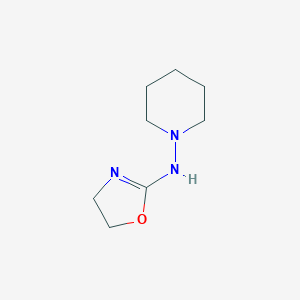
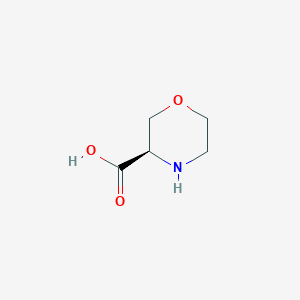
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)